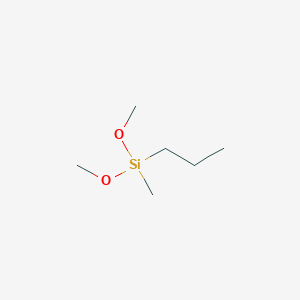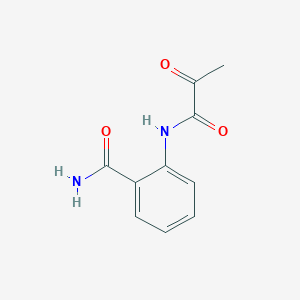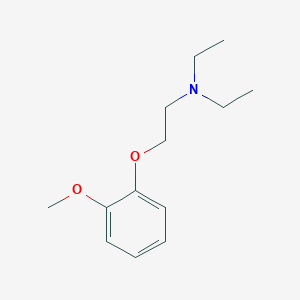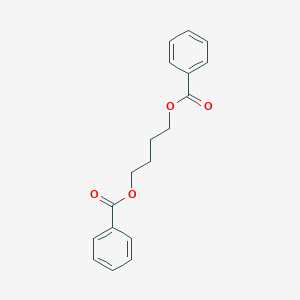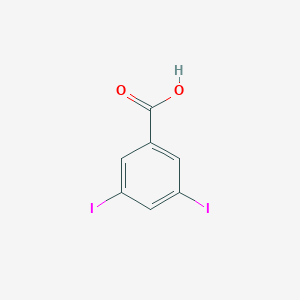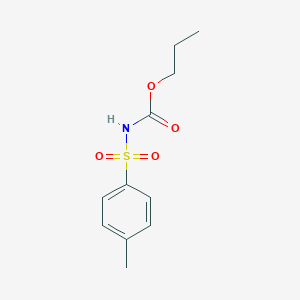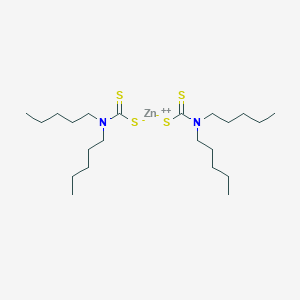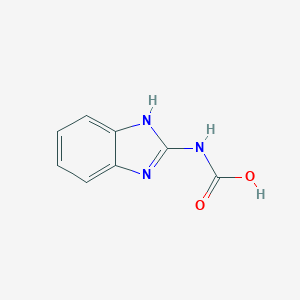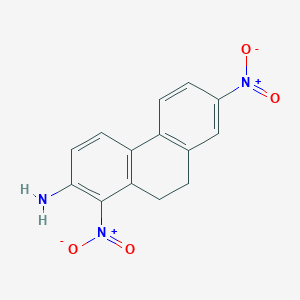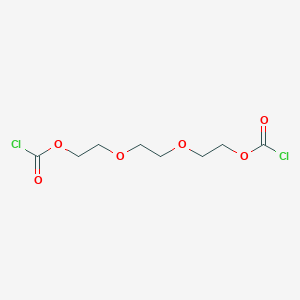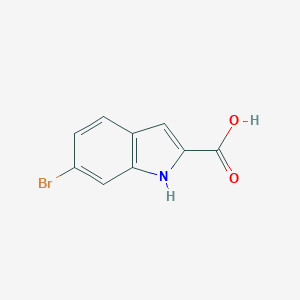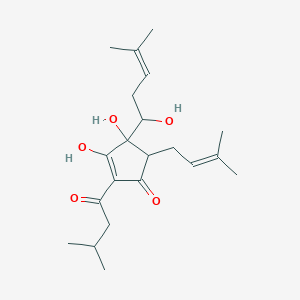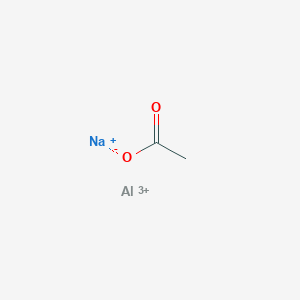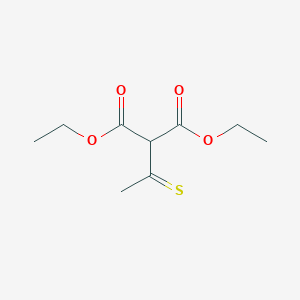![molecular formula C14H10N4 B097244 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline CAS No. 23938-97-8](/img/structure/B97244.png)
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cinnoline and is known to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to play a critical role in cancer cell proliferation and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell growth and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. Additionally, the synthesis method for this compound has been optimized to yield high purity products, making it suitable for large-scale production.
However, one of the main limitations of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells, which may limit its clinical application. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the research of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline. One of the most promising directions is the development of novel derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in combination with other anti-cancer agents should be investigated. Finally, the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases should be explored.
Conclusion:
In conclusion, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a promising compound that has gained significant attention in scientific research. This compound exhibits potent anti-cancer activity and has potential applications in the treatment of neurodegenerative diseases. While further studies are needed to determine the optimal dosage and administration route for this compound, the future directions for research are promising.
Synthesemethoden
The synthesis of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the condensation of 2,7-dimethyl-8-nitro-cinnoline with 3,4-dihydro-2H-pyran in the presence of a strong acid catalyst. The resulting product is then reduced to obtain the desired compound. This synthesis method has been optimized to yield high purity products, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
23938-97-8 |
|---|---|
Produktname |
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline |
Molekularformel |
C14H10N4 |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
6,13-dimethyl-2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C14H10N4/c1-7-3-9-13-10(4-7)16-18-12-6-8(2)5-11(14(12)13)17-15-9/h3-6H,1-2H3 |
InChI-Schlüssel |
WFOJRNJNPFGYAU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
Kanonische SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



